molecular formula C15H12ClN3S B6475972 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline CAS No. 2640843-93-0

6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline

Cat. No.: B6475972
CAS No.: 2640843-93-0
M. Wt: 301.8 g/mol
InChI Key: ZRMOFRMLXBJQMM-UHFFFAOYSA-N
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Description

6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline ( 2640843-93-0) is a chemical compound with the molecular formula C 15 H 12 ClN 3 S and a molecular weight of 301.79 g/mol . This quinoxaline derivative is built on a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure known in medicinal chemistry for its diverse biological activities and presence in pharmacologically active molecules . The compound features a chloroquinoxaline moiety linked to the tetrahydrothienopyridine system, making it a valuable intermediate for researchers in drug discovery and development. With an exact mass of 301.0440463 g/mol and a computed XLogP3 of 3.5, this compound exhibits properties that suggest good cell membrane permeability . Its topological polar surface area is approximately 57.3 Ų, and predicted physicochemical properties include a density of 1.413 g/cm³ and a boiling point of 498.6°C . These characteristics make it a suitable candidate for hit-to-lead optimization programs, particularly in the synthesis of novel small molecule libraries for screening against various therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

5-(6-chloroquinoxalin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-11-1-2-12-13(7-11)17-8-15(18-12)19-5-3-14-10(9-19)4-6-20-14/h1-2,4,6-8H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMOFRMLXBJQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as 2-chloro-1,4-diaminobenzene with 1,2-diketones or β-diketones to form the quinoxaline core.

  • Substitution Reactions:

  • Industrial Production: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-Chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.

  • Common Reagents and Conditions: : Typical reagents include strong acids or bases, metal catalysts, and specific solvents to facilitate the reactions.

  • Major Products: : The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It is used in biological studies to investigate its interactions with various biomolecules and cellular components.

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery and development for treating various diseases.

  • Industry: : It finds use in the chemical industry for the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects or other desired outcomes in research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyridine Derivatives

Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate):

  • Structural Differences: Prasugrel contains an acetate ester and a fluorophenyl-cyclopropyl ketone group, whereas the target compound lacks these substituents, instead incorporating a quinoxaline ring.
  • Pharmacological Activity: Prasugrel is a prodrug metabolized to an active thiol derivative that irreversibly inhibits the P2Y12 ADP receptor on platelets.
  • Synthesis: Prasugrel’s synthesis involves multi-step functionalization of the thienopyridine core, contrasting with the simpler nucleophilic substitution used for quinoxaline derivatives .

Clopidogrel Acyl-β-D-glucuronide :

  • Structural Similarities: Shares the thieno[3,2-c]pyridine moiety but is conjugated with a glucuronic acid group.
  • Metabolic Relevance: This metabolite highlights the importance of thienopyridine functionalization in pharmacokinetics, suggesting that the target compound’s quinoxaline component may alter solubility or metabolic pathways .
6-Chloroquinoxaline Derivatives

6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a):

  • Substituent Comparison: Replaces the thienopyridine group with a (6-chloropyridin-3-yl)methoxy chain.
  • Physicochemical Properties : Melting points and spectral data (IR, NMR) for such derivatives are well-documented, with melting points ranging from 120–250°C depending on substituents .
  • Antibacterial Activity: Derivatives like 3a–3f exhibit moderate to strong antibacterial effects, suggesting the thienopyridine substitution in the target compound could enhance or modify this activity .

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f):

  • Synthetic Flexibility: Prepared via reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline, demonstrating the adaptability of the quinoxaline core for diverse substituents.
  • Yield Optimization : Reactions at 70–75°C achieved 80% yield, underscoring temperature-sensitive synthesis conditions relevant to the target compound’s production .
Functionalized Thienopyridine Hybrids

4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic acid:

  • Structural Contrast: Incorporates a butanoic acid chain linked via an amide bond, differing from the quinoxaline-thienopyridine fusion.
  • Potential Applications: The carboxylic acid group may improve water solubility, a property the target compound could lack due to its hydrophobic quinoxaline ring .

Discussion of Structural and Functional Insights

  • Electronic Effects: The electron-withdrawing chlorine on the quinoxaline ring may enhance electrophilic reactivity, facilitating nucleophilic attacks in synthesis or interactions with biological targets.
  • Hybrid Pharmacophores: Combining quinoxaline (aromatic, planar) with thienopyridine (sulfur-containing, partially saturated) could create synergistic effects, such as improved binding to hydrophobic enzyme pockets or resistance to oxidation .
  • Synthetic Challenges: The steric bulk of the thienopyridine group may complicate substitution reactions on the quinoxaline core, necessitating optimized conditions (e.g., PTC or high-temperature catalysis) .

Biological Activity

6-Chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11ClN2OS
  • Molecular Weight : 290.7679 g/mol
  • CAS Number : 2640973-74-4

Anticancer Activity

Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated various quinoxaline derivatives for their efficacy against several cancer cell lines. The results showed promising activity with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Another research highlighted the dual activity of certain quinoxaline derivatives as both anticancer and antimicrobial agents, demonstrating their potential as multi-target drugs .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

  • In vitro studies have demonstrated that derivatives of quinoxaline can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell wall synthesis .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Some studies suggest that quinoxaline derivatives inhibit specific enzymes involved in cancer progression and inflammation .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .

Study 1: Anticancer Efficacy

A recent study synthesized multiple quinoxaline derivatives and tested their anticancer efficacy against human lung carcinoma cells (A549). The results indicated that compounds with the thieno[3,2-c]pyridine moiety exhibited enhanced cytotoxicity compared to standard chemotherapeutics.

CompoundIC50 (µM)Mechanism
Quinoxaline A5.0Apoptosis induction
Quinoxaline B3.2Enzyme inhibition

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial properties of various quinoxaline derivatives were assessed against Staphylococcus aureus and Escherichia coli. The study found that some compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than conventional antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Quinoxaline C12.5S. aureus
Quinoxaline D15.0E. coli

Q & A

Q. What are the primary synthetic routes for 6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline?

The compound is typically synthesized via condensation reactions between o-phenylenediamine derivatives and ketones or diketones. For example, a benzyl-substituted quinoxaline scaffold can be constructed by refluxing o-phenylenediamine with a benzyl derivative in toluene using tosic acid as a catalyst . Purification involves column chromatography or recrystallization, with yields exceeding 85% in optimized conditions . Key challenges include controlling regioselectivity and minimizing side products during cyclization.

Q. How can structural characterization of this compound be performed?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thienopyridine and quinoxaline moieties .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., CCDC 1983315 for related thiophene-quinoxaline structures) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns .

Q. What are the common biological screening assays for quinoxaline derivatives?

  • Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays using Ellman’s method, with IC50_{50} values calculated via nonlinear regression .
  • Cytotoxicity : MTT assays on cell lines (e.g., SHSY5Y neuroblastoma) to assess viability at varying concentrations .
  • Anti-inflammatory activity : COX-2 inhibition evaluated via ELISA or fluorometric methods .

Advanced Research Questions

Q. How can regioselective substitution on the quinoxaline core be achieved for enhanced bioactivity?

Substituent position significantly impacts activity. For example:

  • Bromo vs. nitro groups : Bromo substitution at position 6 enhances anticancer activity in lung cancer cells (IC50_{50} < 10 µM) compared to nitro groups, likely due to improved electrophilicity and DNA interaction .
  • Thiophene integration : Thieno[3,2-c]pyridine fusion increases π-conjugation, influencing binding to enzymes like AChE via peripheral anionic site (PAS) interactions .

Table 1 : Substituent Effects on Biological Activity

SubstituentPositionTarget ActivityIC50_{50} (µM)Reference
Br6Anticancer0.077–14.91
Cl2AChE Inhibition0.077–50.080
OCH3_37Anti-inflammatory12.4–28.3

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies often arise from divergent assay conditions or conformational flexibility. For example:

  • Mixed-type AChE inhibition : Compound 6c in shows mixed inhibition (binding both PAS and catalytic anionic sites), necessitating enzyme kinetic studies (Lineweaver-Burk plots) to clarify mechanisms.
  • Crystal vs. solution structures : X-ray data may indicate planar conformations, while NMR reveals dynamic behavior in solution, requiring molecular dynamics simulations to reconcile differences .

Q. How can photophysical properties be tuned for optoelectronic applications?

  • Aggregation-induced emission (AIE) : Introducing biphenyl substituents to the quinoxaline core enhances blue-light emission (CIEy = 0.06) in OLEDs by restricting intramolecular rotation .
  • Charge transport : Electron-withdrawing groups (e.g., Cl) improve electron mobility in organic semiconductors, measured via space-charge-limited current (SCLC) techniques .

Methodological Challenges

Q. How to optimize reaction conditions for large-scale synthesis?

  • Catalyst selection : Tosic acid or 3 Å molecular sieves improve cyclization efficiency in toluene .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may reduce regioselectivity .

Q. What computational tools predict binding modes of quinoxaline derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2, validated by experimental IC50_{50} values .
  • DFT calculations : Gaussian 09 assesses electronic properties (e.g., HOMO-LUMO gaps) to correlate with optoelectronic performance .

Data Interpretation Guidelines

  • Conflicting bioactivity data : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Stereochemical ambiguity : Combine NOESY NMR with X-ray crystallography to assign configurations .

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